N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline moiety in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with isoindoline-2-acetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[Bis(4-chlorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-[Bis(4-bromophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-[Bis(4-methylphenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability, enhancing its binding affinity to targets, and improving its overall pharmacokinetic profile. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
827308-93-0 |
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Molecular Formula |
C23H20F2N2O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-2-(1,3-dihydroisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H20F2N2O/c24-20-9-5-16(6-10-20)23(17-7-11-21(25)12-8-17)26-22(28)15-27-13-18-3-1-2-4-19(18)14-27/h1-12,23H,13-15H2,(H,26,28) |
InChI Key |
NTAUBWQDOBNPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)NC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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